4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide
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Overview
Description
4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide is a chemical compound characterized by the presence of two sulfonamide groups attached to a benzene ring, along with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide typically involves a multi-step process. One common method includes:
Ammonolysis: The reaction of sulfonyl chlorides with ammonia or amines to form sulfonamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Chlorosulfonation: Typically involves reagents like chlorosulfonic acid.
Ammonolysis: Requires ammonia or primary/secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anti-platelet aggregation agent.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for 4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide
- 4-methyl-N,N’-diphenyl-1,3-benzenedisulfonamide
Uniqueness
4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-12-13-18(26(22,23)20-16-8-4-2-5-9-16)14-19(15)27(24,25)21-17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXBHEGPAUZOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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